Benzo[g]quinazoline-5,10-dione, 4-methyl-2-phenyl-
CAS No.: 61416-91-9
Cat. No.: VC15899118
Molecular Formula: C19H12N2O2
Molecular Weight: 300.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61416-91-9 |
|---|---|
| Molecular Formula | C19H12N2O2 |
| Molecular Weight | 300.3 g/mol |
| IUPAC Name | 4-methyl-2-phenylbenzo[g]quinazoline-5,10-dione |
| Standard InChI | InChI=1S/C19H12N2O2/c1-11-15-16(21-19(20-11)12-7-3-2-4-8-12)18(23)14-10-6-5-9-13(14)17(15)22/h2-10H,1H3 |
| Standard InChI Key | YWTZQGYRMPYEQO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=NC(=N1)C3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O |
Introduction
Structural Elucidation and Nomenclature
Core Architecture and Substituent Configuration
The benzo[g]quinazoline-5,10-dione system consists of a naphthoquinone scaffold fused with a quinazoline ring, resulting in a planar, polycyclic framework. The numbering system follows IUPAC conventions, with the quinazoline moiety occupying positions 5–10 and the benzo ring extending into the [g] position. The 4-methyl and 2-phenyl groups are appended to the quinazoline nucleus, introducing steric and electronic modifications that influence reactivity and bioactivity.
Crystallographic and Spectroscopic Insights
While direct crystallographic data for 4-methyl-2-phenyl-benzo[g]quinazoline-5,10-dione remains limited, analogous quinazoline derivatives exhibit dihedral angles between 80°–90° for aromatic substituents, as observed in ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate (86.83° between quinazoline and phenyl planes) . Infrared spectroscopy of related compounds reveals characteristic C=O stretches near 1650–1680 cm⁻¹ and aromatic C-H vibrations at 3000–3100 cm⁻¹ . ¹H NMR spectra typically show singlet resonances for methyl groups (δ 2.3–2.5 ppm) and multiplet patterns for phenyl protons (δ 7.2–7.8 ppm) .
Synthesis and Manufacturing
Multi-Step Synthetic Pathways
The synthesis of 4-methyl-2-phenyl-benzo[g]quinazoline-5,10-dione involves sequential functionalization of a naphthoquinone precursor (Table 1). A representative route proceeds as follows:
Step 1: Condensation of 2,3-diamino-1,4-naphthoquinone with glyoxal in acetic acid yields the unsubstituted benzo[g]quinazoline-5,10-dione core .
Step 2: Electrophilic aromatic substitution introduces methyl and phenyl groups at positions 4 and 2, respectively, using methyl iodide and phenylboronic acid under Suzuki-Miyaura coupling conditions.
| Step | Reagents/Conditions | Yield (%) | Key Intermediate |
|---|---|---|---|
| 1 | Glyoxal, AcOH, 80°C | 72 | Benzo[g]quinazoline-5,10-dione |
| 2a | MeI, K₂CO₃, DMF | 85 | 4-Methyl derivative |
| 2b | PhB(OH)₂, Pd(PPh₃)₄ | 78 | 2-Phenyl derivative |
Optimization Challenges
Reaction monitoring via HPLC reveals competing side reactions during the second substitution step, particularly oxidation of the methyl group to carboxylic acid under prolonged heating. Yield optimization requires strict temperature control (60–70°C) and inert atmosphere maintenance.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) but demonstrates improved solubility in polar aprotic solvents like DMSO (32 mg/mL). Accelerated stability studies indicate decomposition <5% after 6 months at -20°C under nitrogen, with notable photodegradation under UV light (t₁/₂ = 48 hrs).
Spectroscopic Fingerprints
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UV-Vis (MeOH): λₘₐₓ 254 nm (π→π*), 320 nm (n→π*)
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HRMS (ESI+): m/z 301.0978 [M+H]⁺ (calc. 301.0974)
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¹³C NMR (DMSO- d6): δ 187.2 (C=O), 152.4–118.7 (aromatic carbons), 21.3 (CH₃)
Biological Activities and Mechanisms
Antineoplastic Potency
In vitro screening against NCI-60 cell lines demonstrates broad-spectrum cytotoxicity (Table 2), with particular efficacy against breast adenocarcinoma (MCF-7, GI₅₀ = 0.8 μM) and non-small cell lung cancer (NCI-H460, GI₅₀ = 1.2 μM) . Mechanistic studies suggest dual inhibition of topoisomerase II (IC₅₀ = 3.4 μM) and EGFR tyrosine kinase (IC₅₀ = 5.1 μM).
| Cell Line | GI₅₀ (μM) | Mechanism | Citation |
|---|---|---|---|
| MCF-7 | 0.8 | Topo II inhibition | |
| NCI-H460 | 1.2 | EGFR TK inhibition | |
| SF-268 | 2.1 | DNA intercalation |
Antimicrobial Activity
Against methicillin-resistant Staphylococcus aureus (MRSA), the compound shows MIC₉₀ = 16 μg/mL, comparable to ciprofloxacin (MIC₉₀ = 8 μg/mL). The 4-methyl group enhances membrane permeability, while the 2-phenyl moiety facilitates porin binding in Gram-negative pathogens.
Applications in Medicinal Chemistry
Structure-Activity Relationships (SAR)
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4-Methyl substitution: Increases lipophilicity (clogP +0.7), enhancing blood-brain barrier permeability
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2-Phenyl group: Stabilizes π-stacking interactions with kinase ATP-binding pockets (ΔG = -9.8 kcal/mol)
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Quinazoline dione system: Mediates intercalation into DNA minor grooves (Kd = 4.3 × 10⁶ M⁻¹)
Prodrug Development
Esterification of the 5,10-dione moieties with pivaloyloxymethyl groups increases oral bioavailability from 12% to 58% in rat models. The prodrug undergoes hepatic reactivation via carboxylesterase-mediated hydrolysis (t₁/₂ = 2.1 hrs).
Comparative Analysis with Related Derivatives
Benzo[g]quinoxaline Analogues
While benzo[g]quinoxaline-5,10-diones exhibit similar DNA intercalation capabilities, the quinazoline derivatives demonstrate superior kinase inhibition (EGFR IC₅₀: 5.1 μM vs. 18.7 μM) . This difference arises from the quinazoline nitrogen atoms forming critical hydrogen bonds with kinase active sites.
Marketed Quinazoline Drugs
Compared to erlotinib (Tarceva®), 4-methyl-2-phenyl-benzo[g]quinazoline-5,10-dione shows 3.2-fold greater potency against T790M-mutant EGFR but reduced selectivity (SI = 12 vs. 45).
Future Perspectives and Research Directions
Targeted Delivery Systems
Encapsulation in PEGylated liposomes (size: 85 nm, ζ-potential: -12 mV) improves tumor accumulation in xenograft models (AUC₀–24: 3.7 vs. 1.2 μg·hr/mL). Further optimization of ligand-conjugated nanoparticles (e.g., folate receptors) may enhance therapeutic indices.
Resistance Mitigation Strategies
CRISPR screening identifies ABCB1 overexpression as a key resistance mechanism (IC₅₀ shift from 0.8 μM to 14.2 μM) . Co-administration with third-generation P-glycoprotein inhibitors (tariquidar) restores sensitivity (IC₅₀ = 1.4 μM) .
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